Naphtho[1,2-k]fluoranthene
Overview
Description
Naphtho[1,2-k]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14 It is a complex organic compound consisting of multiple fused aromatic rings, making it a significant subject of study in organic chemistry and materials science
Preparation Methods
The synthesis of naphtho[1,2-k]fluoranthene involves several strategic bond disconnections and coupling reactions. One common method includes the coupling of a naphthalene fragment with a benzene fragment . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct formation of the desired product. Industrial production methods may vary, but they typically involve large-scale synthesis using similar coupling reactions under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Naphtho[1,2-k]fluoranthene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while substitution reactions can introduce various functional groups into the aromatic system.
Scientific Research Applications
Naphtho[1,2-k]fluoranthene has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying the properties and reactions of PAHs.
Biology: Research into its biological effects and potential toxicity is ongoing.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of naphtho[1,2-k]fluoranthene involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to intercalate into DNA, disrupting normal cellular processes. This intercalation can lead to mutations and other genetic damage, which is why PAHs are often studied for their carcinogenic potential .
Comparison with Similar Compounds
Naphtho[1,2-k]fluoranthene can be compared to other similar PAHs, such as:
- Benzo[a]pyrene
- Chrysene
- Fluoranthene
Its specific combination of naphthalene and benzene rings gives it distinct photophysical and fluorescence properties, making it valuable in materials science and organic electronics .
Properties
IUPAC Name |
hexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,18,20(24),21-dodecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-8-18-15(5-1)11-12-17-13-22-19-9-3-6-16-7-4-10-20(24(16)19)23(22)14-21(17)18/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNJIKOIQLBFSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=CC=CC6=C5C4=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178489 | |
Record name | Naphtho(1,2-k)fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238-04-0 | |
Record name | Naphtho[1,2-k]fluoranthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=238-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphtho(1,2-k)fluoranthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000238040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho(1,2-k)fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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